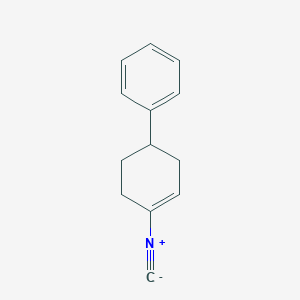










|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]1([CH:13]2[CH2:18][CH2:17][C:16]([NH:19][CH:20]=O)=[CH:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.P(Cl)(Cl)(Cl)=O>C(O)(C)(C)C>[N+:19]([C:16]1[CH2:17][CH2:18][CH:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:14][CH:15]=1)#[C-:20] |f:0.1|
|


|
Name
|
|
|
Quantity
|
34.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1CC=C(CC1)NC=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
7.82 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
1.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with sufficient heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling of the reaction vessel, and once additon
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for a further 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
the residue poured into brine (500 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (100 ml, 3×50 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic solutions were washed with water (100 ml), brine (200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography on silica gel
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |